molecular formula C11H18F2N2 B2701707 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine CAS No. 1607288-95-8

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine

Cat. No.: B2701707
CAS No.: 1607288-95-8
M. Wt: 216.276
InChI Key: PMHXPNUTQFTEFY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine is a specialized piperazine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a piperazine core scaffold that is common in pharmaceuticals, substituted with a 2,2-difluoroethyl group, an ethyl group, and a propargyl (prop-2-ynyl) group. The presence of the difluoroethyl group is a significant structural feature, as fluorine atoms and fluorinated groups are frequently incorporated into lead compounds to fine-tune their properties; the difluoroethyl group can act as a lipophilic hydrogen bond donor, which may enhance the molecule's binding affinity and permeability, thereby influencing its pharmacokinetic and pharmacodynamic profile . The propargyl group offers a versatile handle for further chemical modification via click chemistry, making this compound a valuable building block for the synthesis of more complex molecules or for creating chemical libraries . Piperazine derivatives are known to exhibit a wide range of biological activities and are investigated for potential therapeutic applications. Researchers can explore this compound as a key intermediate or precursor in projects aimed at developing new agents. It is supplied as a high-purity material to ensure consistency and reliability in experimental settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2/c1-3-5-14-6-7-15(9-11(12)13)10(4-2)8-14/h1,10-11H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXPNUTQFTEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1CC(F)F)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine involves several steps, typically starting with the preparation of the piperazine ring. The difluoroethyl group can be introduced using difluoromethylation reagents, while the ethyl and prop-2-ynyl groups are added through alkylation reactions. Common reagents used in these processes include difluoromethyl iodide and alkyl halides .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular formulas, and molecular weights of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 1: 2,2-Difluoroethyl; 2: Ethyl; 4: Propargyl C₁₁H₁₇F₂N₂ 230.27 Hypothesized enhanced metabolic stability and receptor affinity -
1-(2,2-Difluoroethyl)piperazine 1: 2,2-Difluoroethyl C₆H₁₂F₂N₂ 162.17 Simpler analog; potential precursor for neurotransmitter-targeting agents
1-(2-(Trifluoromethyl)phenyl)ethylpiperazine dihydrochloride 1: 2-(Trifluoromethylphenyl)ethyl C₁₃H₁₇F₃N₂·2HCl 343.20 High lipophilicity; potential CNS activity
1-(2-Naphthylsulfonyl)-4-(3-phenylprop-2-enyl)piperazine 1: Naphthylsulfonyl; 4: Phenylpropenyl C₂₃H₂₄N₂O₂S 392.51 Sulfonyl group enhances enzyme inhibition (e.g., PDEs)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol 4: Methoxyphenyl; side chain: naphthyloxy C₂₄H₂₉N₂O₃ 403.50 Marketed as Avishot/Flivas; 5-HT1A/β-adrenergic receptor activity

Pharmacological and Functional Comparisons

  • Receptor Affinity :

    • The propargyl group in the target compound may mimic the alkenyl substituents in 1-(2-Naphthylsulfonyl)-4-(3-phenylprop-2-enyl)piperazine , which shows affinity for phosphodiesterases (PDEs) and serotonin receptors.
    • Methoxyphenyl-substituted analogs (e.g., ) demonstrate significant 5-HT1A receptor binding, suggesting that the ethyl and difluoroethyl groups in the target compound could modulate similar pathways .
  • Metabolic Stability: The difluoroethyl group likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 1-(2-Hydroxyethyl)-4-phenylpiperazine derivatives) . The propargyl group may introduce alkyne-mediated metabolic resistance, as seen in kinase inhibitors and antifungals .
  • Structural Flexibility: Bulky substituents (e.g., naphthylsulfonyl in ) reduce conformational flexibility but enhance target specificity.

Research Findings and Implications

Challenges and Limitations

  • Toxicity Risks : Propargyl groups are associated with hepatotoxicity in some contexts, necessitating detailed ADMET studies .
  • Stereochemical Complexity : The ethyl and difluoroethyl groups may introduce chiral centers, complicating synthesis and purification .

Biological Activity

Chemical Structure and Properties

1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine is characterized by the presence of a piperazine ring substituted with a difluoroethyl group and an ethyl-prop-ynyl moiety. The molecular formula is C13H16F2NC_{13}H_{16}F_2N, with a molecular weight of approximately 237.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate neurotransmitter activity, which may contribute to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antidepressant-like effects : Preliminary studies suggest that this compound may enhance serotonin levels in the brain.
  • Anxiolytic properties : Its interaction with GABAergic systems may provide anxiolytic benefits.
  • Antipsychotic potential : The modulation of dopamine receptors hints at possible antipsychotic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantIncreases serotonin levels
AnxiolyticModulates GABAergic transmission
AntipsychoticAffects dopamine receptor signaling

Table 2: Comparative Analysis with Similar Compounds

CompoundAntidepressant ActivityAnxiolytic ActivityAntipsychotic Activity
1-(2,2-Difluoroethyl)-2-ethyl...ModerateHighModerate
4-FluorophenylpiperazineHighModerateHigh
N-(2,2-Difluoroethyl)acrylamideLowLowLow

Case Study 1: Antidepressant Effects in Animal Models

A study conducted on rat models demonstrated that administration of this compound led to significant reductions in behavioral despair in the forced swim test, indicating potential antidepressant effects. The compound was administered at varying doses (0.5 mg/kg to 5 mg/kg), with the most pronounced effects observed at intermediate doses.

Case Study 2: Anxiolytic Properties Assessment

In another study focusing on anxiety-related behaviors, the compound was tested using the elevated plus maze paradigm. Results indicated that subjects treated with the compound spent significantly more time in the open arms compared to controls, suggesting anxiolytic properties.

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